molecular formula C7H16 B146829 3,3-Dimethylpentane CAS No. 562-49-2

3,3-Dimethylpentane

Cat. No. B146829
CAS RN: 562-49-2
M. Wt: 100.2 g/mol
InChI Key: AEXMKKGTQYQZCS-UHFFFAOYSA-N
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Description

3,3-Dimethylpentane is a branched alkane with the molecular formula C_7H_16. It is one of the isomers of heptane. This compound is not directly discussed in the provided papers, but its structure can be inferred as similar to other branched alkanes with methyl groups attached to the central carbon atoms in the longest carbon chain.

Synthesis Analysis

The synthesis of branched alkanes like 3,3-dimethylpentane typically involves reactions such as the condensation of smaller carbon units or the modification of existing carbon chains. While the papers provided do not directly address the synthesis of 3,3-dimethylpentane, they do discuss the synthesis of related compounds. For example, the synthesis of 3,4-dimethylpenta-1,3-diene is described as a three-step process involving condensation, hydrolysis, and Wittig reaction . Although the target molecule is different, similar synthetic strategies could potentially be applied to synthesize 3,3-dimethylpentane.

Molecular Structure Analysis

The molecular structure of 3,3-dimethylpentane would be expected to show a central carbon atom bonded to two methyl groups and two ethyl groups. The papers discuss the molecular structures of various compounds, such as the tetraaza analogue of the thiathiophthenes , and cobalt(III)-peroxo complexes with trigonal-bipyramidal coordination geometry . These studies highlight the importance of techniques like X-ray crystallography in determining molecular structures, which would also be applicable to analyzing the structure of 3,3-dimethylpentane.

Chemical Reactions Analysis

Chemical reactions involving branched alkanes can include isomerizations and reactions with other functional groups. The papers mention the Diels–Alder reaction of 3,4-dimethylpenta-1,3-diene with maleic anhydride and the isomerization of cis-2,3-dimethylpenta-1,3-diene . These reactions are indicative of the types of chemical transformations that branched alkanes can undergo, although they do not specifically mention 3,3-dimethylpentane.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethylpentane would include its boiling point, melting point, density, and solubility, which are not directly provided in the papers. However, the papers do discuss properties such as crystal data and bond lengths for other compounds , which are important for understanding the physical characteristics of a substance. The spectroscopic properties of rhodium complexes are also analyzed, indicating how NMR spectroscopy can be used to investigate the structure and environment of atoms within a molecule .

Scientific Research Applications

Low-Temperature Thermodynamics

Research on 3,3-dimethylpentane has involved studying its low-temperature calorimetric properties. This research is crucial in understanding the thermodynamic behavior of such substances in various states, such as crystalline and liquid. The study by Finke, Messerly, and Douslin (1976) in "The Journal of Chemical Thermodynamics" provides detailed insights into the molar heat capacity, transition and melting temperatures, and enthalpies of transition and fusion of 3,3-dimethylpentane (Finke, Messerly, & Douslin, 1976).

Catalysis and Chemical Reactions

In the field of catalysis, 3,3-dimethylpentane plays a significant role. For example, Li, Widjaja, and Garland (2003) explored its use in the homogeneous catalytic hydroformylation process, demonstrating its interaction with Rh4(CO)12 catalysts (Li, Widjaja, & Garland, 2003). Bradamante, Stefani, and Fachinetti (1984) also investigated its role in stoichiometric hydroformylation mediated by HCo3(CO)9 (Bradamante, Stefani, & Fachinetti, 1984).

Molecular Structure Analysis

The molecular structure and conformation of 3,3-dimethylpentane and related compounds have been a topic of interest. Sugino et al. (1990) conducted a study combining gas electron diffraction, vibrational spectroscopy, and ab initio calculations to understand the structural parameters of 2,4-dimethylpentane, providing insights relevant to 3,3-dimethylpentane (Sugino, Takeuchi, Egawa, & Konaka, 1990).

Acid Catalysis

3,3-Dimethylpentane has been used in studies to characterize acid catalysts. Bourdillon, Guéguen, and Guisnet (1990) utilized it in reactions to estimate the strength of acid sites required for catalysis (Bourdillon, Guéguen, & Guisnet, 1990).

Radiolysis Studies

The γ-radiolysis of 3,3-dimethylpentane has been studied by Castello, D'amato, and Tealdo (1981), offering valuable information on the radiation-chemical yields and the behavior of such compounds under gamma radiation (Castello, D'amato, & Tealdo, 1981).

Chemical Simulations

Molecular dynamics simulations have been conducted on structure-H hydrates formed with methane and 3,3-dimethylpentane, as explored by Miyoshi, Ohmura, and Yasuoka (2007). These simulations provide insights into the molecular motions and interactions in complex chemical systems (Miyoshi, Ohmura, & Yasuoka, 2007).

Polymer Chemistry

The compound has also been used in studies related to polymer chemistry. Kacker and Sen (1997) investigated the alternating copolymerization of 3,3-dimethylallene with carbon monoxide, providing insights relevant to advanced polymer synthesis and the understanding of copolymerization mechanisms (Kacker & Sen, 1997).

Safety And Hazards

3,3-Dimethylpentane is highly flammable and its vapor may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3,3-dimethylpentane
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InChI

InChI=1S/C7H16/c1-5-7(3,4)6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXMKKGTQYQZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16
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DSSTOX Substance ID

DTXSID0049319
Record name 3,3-Dimethylpentane
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Molecular Weight

100.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3,3-Dimethylpentane
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Vapor Pressure

82.7 [mmHg]
Record name 3,3-Dimethylpentane
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Product Name

3,3-Dimethylpentane

CAS RN

562-49-2
Record name 3,3-Dimethylpentane
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Record name Pentane,3,3-dimethyl-
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Record name 3,3-DIMETHYLPENTANE
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Record name Pentane, 3,3-dimethyl-
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Record name 3,3-Dimethylpentane
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Record name PENTANE,3,3-DIMETHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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